JB170 -

JB170

Catalog Number: EVT-8333564
CAS Number:
Molecular Formula: C48H44ClFN8O11
Molecular Weight: 963.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

JB170 is a novel compound classified as a proteolysis-targeting chimera (PROTAC) specifically designed to degrade Aurora A kinase, a critical protein involved in cell cycle regulation and mitosis. This compound is part of a broader class of molecules that utilize the ubiquitin-proteasome system to induce targeted protein degradation, which has significant implications in cancer therapy and other diseases characterized by dysregulated protein levels.

Source

JB170 was developed through a collaborative effort involving various research institutions focused on advancing targeted protein degradation technologies. It is synthesized by linking a potent Aurora A inhibitor, Alisertib, with a Cereblon-binding moiety, enabling its selective action on Aurora A kinase.

Classification
  • Type: Proteolysis-targeting chimera (PROTAC)
  • Target: Aurora A kinase
  • Mechanism: Induces degradation via the ubiquitin-proteasome system
Synthesis Analysis

Methods

The synthesis of JB170 involves several key steps:

  1. Design of Components: The compound is designed by linking an Aurora A inhibitor (Alisertib) to a Cereblon-binding ligand through a suitable linker.
  2. Chemical Reactions: The synthesis employs standard organic chemistry techniques, including coupling reactions and purification processes such as high-performance liquid chromatography (HPLC).
  3. Characterization: The final product is characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

Technical Details

The synthesis process is efficient, typically completed within three days, utilizing automated liquid chromatography-mass spectrometry for rapid analysis and purification of the compound .

Molecular Structure Analysis

Structure

JB170's molecular structure includes:

  • Core Inhibitor: Alisertib, which provides the necessary affinity for Aurora A kinase.
  • Cereblon-binding Moiety: Facilitates the recruitment of the ubiquitin-proteasome machinery.
  • Linker: Connects the two components, optimizing the spatial arrangement for effective binding.

Data

  • Molecular Weight: Specific molecular weight data can be derived from its structural formula.
  • Structural Formula: The exact structural formula can be represented in chemical notation based on its components.
Chemical Reactions Analysis

Reactions

JB170 primarily engages in the following reactions:

  1. Binding to Aurora A Kinase: JB170 binds with high affinity to Aurora A, initiating the degradation process.
  2. Recruitment of E3 Ligase: The binding of JB170 to Aurora A also recruits Cereblon, an E3 ligase, facilitating ubiquitination.
  3. Ubiquitination and Degradation: The ubiquitinated Aurora A is directed to the proteasome for degradation.

Technical Details

The potency of JB170 was quantified with a half-maximal degradation concentration (DC50) of approximately 28 nM, indicating its effectiveness at low concentrations . Additionally, it was shown that JB170 does not reduce mRNA levels of Aurora A but rather decreases its protein stability .

Mechanism of Action

Process

The mechanism by which JB170 exerts its effects involves several steps:

  1. Formation of Ternary Complex: JB170 forms a ternary complex with Aurora A kinase and Cereblon.
  2. Ubiquitination: This complex promotes the transfer of ubiquitin molecules to Aurora A, marking it for degradation.
  3. Proteasomal Degradation: The tagged protein is subsequently recognized and degraded by the 26S proteasome.

Data

The specificity of JB170 for Aurora A was confirmed through various assays, demonstrating minimal off-target effects compared to other inhibitors such as Alisertib .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline compound.
  • Solubility: Solubility data may vary based on solvent conditions; specific studies would provide detailed solubility profiles.

Chemical Properties

  • Stability: Stability under physiological conditions is crucial for therapeutic applications; JB170 has shown stability in various assays.
  • Reactivity: Reactivity profiles can be assessed through interaction studies with target proteins.

Relevant data regarding these properties are essential for understanding how JB170 behaves in biological systems and its potential therapeutic applications.

Applications

JB170 has significant applications in scientific research and potential therapeutic uses:

  • Cancer Therapy: As a targeted degrader of Aurora A kinase, JB170 holds promise in treating cancers where this kinase is overexpressed or mutated.
  • Research Tool: It serves as a valuable tool for studying protein degradation pathways and cellular responses to targeted therapies.
Introduction to AURORA-A Kinase as a Therapeutic Target in Oncology

Oncogenic Roles of AURORA-A in Mitotic Regulation and Tumorigenesis

AURORA-A kinase (encoded by the AURKA gene) is a serine/threonine kinase essential for mitotic progression, particularly in centrosome maturation, spindle assembly, and chromosomal segregation. Its gene maps to chromosome 20q13.2, a region frequently amplified in epithelial malignancies [3] [7]. This amplification drives overexpression, transforming cells by inducing chromosomal instability (CIN) and aneuploidy—hallmarks of aggressive tumors. Elevated AURORA-A levels correlate with poor prognosis across multiple cancers, including prostate, breast, and hematological malignancies. In a landmark study of 7,755 prostate cancer specimens, top-quartile AURORA-A expressers exhibited higher rates of metastasis (60% vs 22%), castration resistance (46% vs 20%), and neuroendocrine differentiation (42% vs 15%) compared to bottom quartiles [3]. Mechanistically, AURORA-A overexpression disrupts the G₂/M checkpoint, permitting cells with DNA damage to enter mitosis, thereby fueling tumor evolution and therapy resistance [7].

Table 1: Clinical Correlates of High AURORA-A Expression in Prostate Cancer

CharacteristicTop Quartile (Q4)Bottom Quartile (Q1)P-value
Median Age69 years67 years<0.05
Metastatic Disease60%22%<0.05
Castration Resistance46%20%<0.05
Neuroendocrine Phenotype42%15%<0.05

Limitations of Catalytic Inhibition: Non-Catalytic Functions in DNA Replication and MYCN Stabilization

Conventional AURORA-A kinase inhibitors (e.g., alisertib) target the ATP-binding pocket, suppressing catalytic activity but failing to address critical non-catalytic scaffolding functions. Key limitations include:

  • MYCN Stabilization: AURORA-A binds and stabilizes oncoproteins like N-MYC and c-MYC, shielding them from proteasomal degradation independently of its kinase activity [6] [7]. In neuroblastoma models, this interaction drives tumor progression even with catalytic inhibition.
  • S-Phase Regulation: AURORA-A coordinates DNA replication initiation by recruiting replication factors. Degradation studies reveal that kinase inhibitors do not replicate the S-phase arrest phenotype seen with AURORA-A depletion [1] [6].
  • Therapeutic Resistance: Cancer cells rewire survival pathways or acquire mutations (e.g., TP53, RB1) that diminish inhibitor efficacy. High AURORA-A expressers show resistance to enzalutamide (HR 1.2 for shorter time on treatment) despite sensitivity to androgen deprivation [3].

Rationale for Targeted Protein Degradation Over Conventional Kinase Inhibition

Targeted protein degradation (TPD) via PROTACs offers distinct pharmacological advantages:

  • Elimination of Scaffolding Functions: Unlike inhibitors, degraders remove the entire target protein, abrogating both enzymatic and non-enzymatic oncogenic activities [4] [8].
  • Catalytic Efficiency: PROTACs operate substoichiometrically, enabling sustained target depletion at low doses. JB170 achieves a DC₅₀ (half-maximal degradation concentration) of 28 nM in MV4-11 leukemia cells, far below inhibitor IC₅₀ values [1] [6].
  • Expanded Target Scope: TPD accesses "undruggable" targets lacking deep hydrophobic pockets, including transcription factors and regulatory proteins resistant to small-molecule inhibition [4].

Table 2: Key Advantages of Degraders (PROTACs) vs. Catalytic Inhibitors

PropertyPROTAC DegradersCatalytic Inhibitors
Target ScopeEnzymatic + scaffolding functionsEnzymatic functions only
Mode of ActionCatalytic (substoichiometric)Occupancy-driven (stoichiometric)
Concentrations RequiredLow (nM range)High (µM range)
Resistance MechanismsOvercome mutations affecting inhibitor bindingVulnerable to target overexpression/mutations

Properties

Product Name

JB170

IUPAC Name

4-[[9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-N-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethyl]-2-methoxybenzamide

Molecular Formula

C48H44ClFN8O11

Molecular Weight

963.4 g/mol

InChI

InChI=1S/C48H44ClFN8O11/c1-65-35-7-4-6-33(50)41(35)43-32-21-27(49)9-11-29(32)42-26(23-53-43)24-54-48(57-42)55-28-10-12-30(37(22-28)66-2)44(61)52-16-18-68-20-19-67-17-15-51-39(60)25-69-36-8-3-5-31-40(36)47(64)58(46(31)63)34-13-14-38(59)56-45(34)62/h3-12,21-22,24,34H,13-20,23,25H2,1-2H3,(H,51,60)(H,52,61)(H,54,55,57)(H,56,59,62)

InChI Key

GYKNPXCQINZRLL-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)NCCOCCOCCNC(=O)COC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)OC

Canonical SMILES

COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)NCCOCCOCCNC(=O)COC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)OC

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